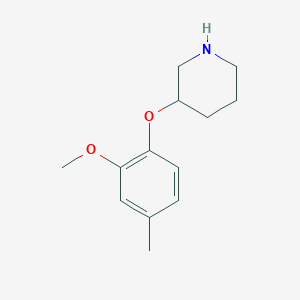

2-Methoxy-4-methylphenyl 3-piperidinyl ether

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-Methoxy-4-methylphenyl 3-piperidinyl ether” is a chemical compound with the molecular formula C13H19NO2 . It is also known as "3-(2-Methoxy-4-methylphenoxy)-piperidine" .

Molecular Structure Analysis

The InChI code for “this compound” is1S/C13H19NO2.ClH/c1-10-3-4-12 (13 (9-10)15-2)16-11-5-7-14-8-6-11;/h3-4,9,11,14H,5-8H2,1-2H3;1H . This code represents the molecular structure of the compound.

Applications De Recherche Scientifique

Metabolic Conversion and Excretion Studies

Studies have shown that aromatic compounds, when metabolized, can undergo methylation, leading to the excretion of methylated products. This process has been observed in human subjects following the administration of catechols, highlighting the metabolic transformation of aromatic compounds and the potential role of methylation in detoxification pathways. This information could be crucial for understanding the metabolism and excretion mechanisms of related compounds, including 2-methoxy-4-methylphenyl 3-piperidinyl ether (Smith & Bennett, 1958).

Synthesis and Chemical Properties

Research on the synthesis and structural revision of novel fungal diaryl ethers has contributed to the understanding of complex organic molecules and their synthesis pathways. Such studies are essential for the development of synthetic methodologies that can be applied to a wide range of chemical compounds, including this compound (Cannon et al., 1971).

Protective Groups in Organic Synthesis

Methoxyphenylmethyl ethers, including those related to this compound, are widely used as protecting groups for alcohols in organic synthesis. The development of efficient deprotection methods catalyzed by FeCl3 has been reported, which is significant for the synthesis and purification of complex organic molecules (Sawama et al., 2015).

Photoreagents for Protein Crosslinking

Nitrophenyl ethers, including analogs of this compound, have been proposed as high-yield photoreagents for protein crosslinking and affinity labeling. These compounds offer a reactive platform for the development of bifunctional reagents, which can be utilized in biochemical research to study protein interactions and functions (Jelenc et al., 1978).

Molecular Structure and Crystallography

Research on the synthesis and molecular structure of compounds related to this compound, such as (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl) acrylate, provides insights into the crystallographic and molecular properties of these compounds. Such studies are crucial for understanding the structural basis of molecular interactions and reactivity (Khan et al., 2013).

Safety and Hazards

Propriétés

IUPAC Name |

3-(2-methoxy-4-methylphenoxy)piperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-10-5-6-12(13(8-10)15-2)16-11-4-3-7-14-9-11/h5-6,8,11,14H,3-4,7,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KINQIODVYMPWNZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC2CCCNC2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 7-[4-(morpholinomethyl)phenyl]-7-oxoheptanoate](/img/structure/B1324816.png)

![Ethyl 8-[4-(morpholinomethyl)phenyl]-8-oxooctanoate](/img/structure/B1324817.png)

![Ethyl 4-oxo-4-[4-(piperidinomethyl)phenyl]butyrate](/img/structure/B1324834.png)

![Ethyl 5-oxo-5-[4-(piperidinomethyl)phenyl]valerate](/img/structure/B1324835.png)

![Ethyl 7-oxo-7-[4-(piperidinomethyl)phenyl]heptanoate](/img/structure/B1324837.png)